2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Overview
Description
MK-8245 (Trifluoroacetate) is a phenoxy piperidine isoxazole derivative that functions as a potent, liver-targeting stearoyl-CoA desaturase (SCD) inhibitor. It demonstrates significant anti-diabetic and anti-dyslipidemic effects. The compound showcases high specificity and efficacy against SCD1 across various species, with IC50 values of 1 nM for human SCD1 and 3 nM for both rat and mouse SCD1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-8245 (Trifluoroacetate) involves the incorporation of a tetrazole acetic acid moiety, which is crucial for its liver-targeting properties through organic anion transporting polypeptides (OATPs) recognition . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature.
Industrial Production Methods
Industrial production methods for MK-8245 (Trifluoroacetate) are also proprietary. it is known that the compound is produced with high purity and specificity for research purposes .
Chemical Reactions Analysis
Types of Reactions
MK-8245 (Trifluoroacetate) primarily undergoes inhibition reactions as it targets the stearoyl-CoA desaturase enzyme. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an inhibitor .
Common Reagents and Conditions
The compound’s inhibition potency in rat hepatocyte assays (IC50 of 68 nM) surpasses that in HepG2 cell assays devoid of active OATPs (IC50 of 1 μM), highlighting its liver specificity .
Major Products Formed
The major product formed from the inhibition reaction is the inhibited stearoyl-CoA desaturase enzyme, which leads to reduced desaturation of stearoyl-CoA .
Scientific Research Applications
MK-8245 (Trifluoroacetate) has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of stearoyl-CoA desaturase.
Biology: Helps in understanding the role of stearoyl-CoA desaturase in lipid metabolism.
Medicine: Demonstrates potential therapeutic effects in managing diabetes and dyslipidemia by improving glucose clearance and reducing lipid levels
Mechanism of Action
MK-8245 (Trifluoroacetate) exerts its effects by inhibiting the stearoyl-CoA desaturase enzyme, which is involved in the desaturation of stearoyl-CoA to oleoyl-CoA. The compound contains a tetrazole acetic acid moiety that facilitates liver-targeting through OATPs recognition. This liver specificity is crucial for its therapeutic effects in reducing glucose levels and lipid concentrations .
Comparison with Similar Compounds
Similar Compounds
MK-8245: The non-trifluoroacetate form of the compound.
Other SCD Inhibitors: Compounds that inhibit stearoyl-CoA desaturase but may not have the same liver-targeting specificity.
Uniqueness
MK-8245 (Trifluoroacetate) is unique due to its high specificity and efficacy against SCD1, its liver-targeting properties, and its significant anti-diabetic and anti-dyslipidemic effects. It exhibits over 100,000-fold selectivity against Δ-5 and Δ-6 desaturases in comparative assays .
Properties
IUPAC Name |
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBPCMXFQYATAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF4N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735343 | |
Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415559-41-9 | |
Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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